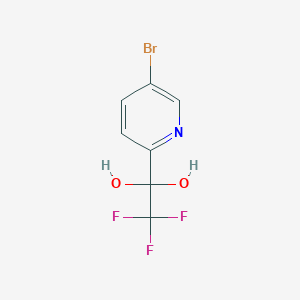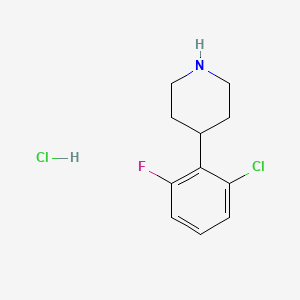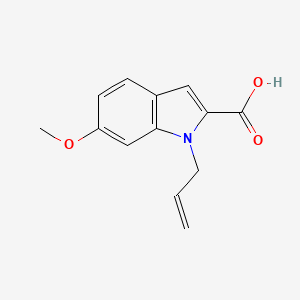
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is an organic compound that features a bromopyridine moiety and a trifluoroethane diol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine, which is commercially available or can be synthesized from pyridine through bromination.
Trifluoroethane Diol Introduction: The trifluoroethane diol group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 5-bromopyridine with a trifluoroethanol derivative under basic conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level (e.g., 50-70°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields pyridine derivatives.
Substitution: Forms various substituted pyridine compounds.
科学的研究の応用
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoroethane diol group can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
Uniqueness
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of both a bromopyridine moiety and a trifluoroethane diol group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
823806-42-4 |
|---|---|
分子式 |
C7H5BrF3NO2 |
分子量 |
272.02 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-4-1-2-5(12-3-4)6(13,14)7(9,10)11/h1-3,13-14H |
InChIキー |
ASEUKVVZAWQBOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)
![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)



![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)

![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
